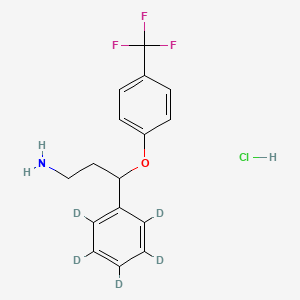

Desmethylfluoxetine-d5 Hydrochloride

Beschreibung

Significance of Deuterated Analogs in Analytical Chemistry and Chemical Biology

Deuterated analogs are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. myuchem.com This substitution is particularly valuable in analytical chemistry and chemical biology for several reasons. In mass spectrometry (MS), the mass difference between the deuterated standard and the non-labeled analyte allows for their distinct detection, while their similar chemical behavior ensures they experience similar effects during sample processing and analysis. thalesnano.com By using deuterium-labeled compounds as internal standards, researchers can significantly increase the accuracy and reliability of their measurements, leading to precise identification and quantification of target compounds. thalesnano.com

The use of deuterated standards is crucial for mitigating "matrix effects" in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Matrix effects occur when co-eluting components in a complex sample (like plasma or urine) interfere with the ionization of the target analyte, causing signal suppression or enhancement. Because a deuterated internal standard co-elutes with the analyte and is affected by the matrix in a nearly identical way, it provides a reliable reference for accurate quantification.

Beyond quantitative analysis, deuterated compounds are essential tools for:

Investigating Metabolic Pathways : Deuterium labeling allows researchers to trace the absorption, distribution, metabolism, and excretion of drugs and other compounds within biological systems. thalesnano.com

Elucidating Reaction Mechanisms : By selectively replacing hydrogen with deuterium, chemists can follow the steps of a chemical transformation to understand how reactions occur. thalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated solvents are widely used in NMR to avoid interference from hydrogen signals, which enhances the sensitivity and clarity of the resulting spectra for structural analysis. clearsynth.commyuchem.com

Evolution of Stable Isotope Internal Standards in Quantitative Analytical Science

The use of internal standards in quantitative analysis has evolved significantly with advancements in analytical technology. Initially, structural analogs—compounds with similar chemical structures to the analyte—were used. researchgate.net However, these analogs can have different extraction efficiencies and chromatographic behaviors, leading to inaccuracies.

The advent of mass spectrometry, particularly LC-MS/MS, propelled the adoption of stable isotope-labeled internal standards as the gold standard for quantification. crimsonpublishers.com SILs, such as those labeled with deuterium, ¹³C, or ¹⁵N, are considered the best choice to correct for recovery, matrix effects, and variability in ionization during the analysis of an analyte in a complex matrix. crimsonpublishers.com The switch from structural analogs to SILs has been proven to reduce variations in mass spectrometry results and improve the accuracy and precision for the analysis of both small and large molecules. crimsonpublishers.com This approach ensures that the final measurement accurately reflects the true concentration of the analyte in the original sample. musechem.com Method validation, a critical step in developing robust analytical procedures, relies heavily on SILs to assess accuracy, precision, linearity, and sensitivity. musechem.com

Overview of Desmethylfluoxetine-d5 Hydrochloride as a Research Tool

This compound is the deuterium-labeled form of norfluoxetine (B159337) hydrochloride. caymanchem.com Norfluoxetine is the primary active metabolite of the widely known antidepressant, fluoxetine (B1211875). caymanchem.com In the body, fluoxetine is metabolized into norfluoxetine by cytochrome P450 (CYP) enzymes. caymanchem.com

As a research tool, this compound is intended for use as an internal standard for the quantification of norfluoxetine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its chemical structure is nearly identical to norfluoxetine, with the key difference being the substitution of five hydrogen atoms with deuterium atoms. caymanchem.comnih.gov This mass difference allows it to be distinguished from the unlabeled norfluoxetine by a mass spectrometer, while its chemical similarity ensures it behaves almost identically during extraction, chromatography, and ionization.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | γ-[4-(trifluoromethyl)phenoxy]-benzenepropan-1,1,2,2,3-d5-amine, monohydrochloride caymanchem.com |

| Synonyms | Norfluoxetine-d5 Hydrochloride, Desmethylfluoxetine-d5 caymanchem.comclearsynth.com |

| CAS Number | 1188265-34-0 nih.gov |

| Molecular Formula | C₁₆H₁₁D₅F₃NO • HCl caymanchem.com |

| Molecular Weight | 336.8 g/mol caymanchem.com |

Scope and Objectives of Academic Research Pertaining to this compound

The primary objective of using this compound in academic and clinical research is to serve as an ideal internal standard for the accurate and precise quantification of norfluoxetine. The scope of its application is broad, covering several key research areas:

Pharmacokinetic Studies : Researchers use this internal standard to accurately measure norfluoxetine concentrations in biological matrices like plasma and urine. This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine.

Therapeutic Drug Monitoring (TDM) : In clinical settings, monitoring the levels of fluoxetine and its active metabolite, norfluoxetine, can help optimize dosing for patients. The use of a deuterated standard ensures the reliability of these measurements.

Environmental Toxicology : Fluoxetine and norfluoxetine have been detected in wastewater effluent and tissues of aquatic organisms. caymanchem.com this compound is used to quantify the levels of norfluoxetine in environmental samples to assess the ecological impact of pharmaceutical contamination. caymanchem.com

Forensic Analysis : Accurate quantification of drugs and their metabolites is critical in toxicology. The use of a stable isotope-labeled standard provides the high level of confidence required for forensic applications.

In all these applications, the objective is to overcome the challenges of quantitative analysis in complex samples. By compensating for sample loss during preparation and correcting for matrix effects during analysis, this compound enables the generation of reliable and reproducible data. musechem.com

Table 2: Research Applications of this compound

| Research Area | Objective | Analytical Technique |

| Pharmacokinetics | Determine concentration-time profiles of norfluoxetine in biological fluids. | LC-MS/MS, GC-MS |

| Clinical Chemistry | Monitor patient therapeutic levels of norfluoxetine. | LC-MS/MS |

| Environmental Science | Quantify norfluoxetine contamination in water and biological tissues. caymanchem.com | LC-MS/MS |

| Forensic Toxicology | Accurately measure norfluoxetine levels in post-mortem or impairment cases. | LC-MS/MS, GC-MS |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670082 | |

| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-34-0 | |

| Record name | Benzene-2,3,4,5,6-d5-propanamine, γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies Utilizing Desmethylfluoxetine D5 Hydrochloride

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern bioanalytical chemistry, offering unparalleled sensitivity and selectivity. Desmethylfluoxetine-d5 Hydrochloride is extensively used as an internal standard in these methods to ensure reliable quantification of norfluoxetine (B159337) in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has emerged as the preferred technique for the quantification of norfluoxetine due to its high sensitivity, specificity, and throughput. The development of a reliable LC-MS/MS method hinges on the careful optimization of several key parameters, where the use of a deuterated internal standard like this compound is instrumental.

The primary objective of chromatographic separation in this context is to resolve the analyte (norfluoxetine) and its deuterated internal standard (Desmethylfluoxetine-d5) from endogenous matrix components, thereby minimizing ion suppression or enhancement. While baseline separation of the analyte and its deuterated analog is not typically required due to their mass difference, co-elution is often desired to ensure they experience similar matrix effects.

The optimization process generally involves the following steps:

Column Selection: Reversed-phase columns, such as C18 or biphenyl (B1667301) columns, are commonly employed for the separation of fluoxetine (B1211875) and its metabolites. A Kinetex Biphenyl column (50 x 3.0 mm) has been utilized for the separation of antidepressants, including norfluoxetine. cuny.edu Another study employed a Synergi 4 μ polar-RP column for the analysis of fluoxetine and norfluoxetine. nih.gov

Mobile Phase Composition: A typical mobile phase consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, starting with a lower organic content and gradually increasing, is optimized to achieve good peak shape and resolution from matrix interferences. For instance, a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) has been described. cuny.edu The flow rate is also optimized, with a typical rate being around 0.4 to 0.7 mL/min. cuny.edunih.gov

Gradient Elution Profile: A well-defined gradient profile is crucial. An example of a gradient program starts at 20% B, increases to 65% B, then to 75% B, before re-equilibrating at the initial conditions. cuny.edu This ensures that both norfluoxetine and Desmethylfluoxetine-d5 elute in a region of the chromatogram that is free from significant matrix interference.

The following table summarizes typical chromatographic conditions for the analysis of norfluoxetine using a deuterated internal standard:

| Parameter | Typical Conditions |

| Column | Kinetex Biphenyl (50 x 3.0 mm, 2.5 µm) cuny.edu, Synergi 4 µ polar-RP nih.gov |

| Mobile Phase A | 0.1% Formic acid in water cuny.edu, 10 mM Ammonium acetate (B1210297) with 0.2% acetic acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid cuny.edu, Acetonitrile nih.gov |

| Flow Rate | 0.4 - 0.7 mL/min cuny.edunih.gov |

| Column Temperature | 40 - 50 °C cuny.edunih.gov |

| Injection Volume | 5 µL nih.gov |

| Gradient Elution | A gradient program is typically used to ensure optimal separation from matrix components. cuny.edu |

The sensitivity and selectivity of an LC-MS/MS method are highly dependent on the choice of ionization mode and the specific fragmentation pathways monitored.

Ionization Mode: For fluoxetine and its metabolites, which are basic compounds, positive-ion electrospray ionization (ESI+) is the most common and effective ionization technique. nih.govnih.gov

Fragmentation Pathways (MRM Transitions): Tandem mass spectrometry is typically performed in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. The selection of precursor and product ions is critical for selectivity.

For Desmethylfluoxetine-d5 , a specific MRM transition has been identified as m/z 301.2 → 139.1 . nih.gov The precursor ion (301.2) corresponds to the protonated molecule of Desmethylfluoxetine-d5, and the product ion (139.1) is a characteristic fragment. For its non-deuterated analog, norfluoxetine , a commonly used transition is m/z 296 → 134 . nih.gov

The optimization of MS parameters includes:

Collision Energy (CE): This is optimized to maximize the intensity of the desired product ion.

Desolvation Gas Temperature and Flow: These parameters are adjusted to ensure efficient desolvation of the ESI droplets. A desolvation gas temperature of around 400 °C and a flow of 1100 L/h have been reported. nih.gov

Capillary Voltage: Typically set between 0.5 and 4 kV to ensure stable ionization. nih.gov

The following table presents the MRM transitions for norfluoxetine and its deuterated internal standard:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Norfluoxetine | 296.2 nih.gov | 134.3 researchgate.net | ESI+ |

| Desmethylfluoxetine-d5 | 301.2 nih.gov | 139.1 nih.gov | ESI+ |

The matrix effect, which is the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix, is a significant challenge in LC-MS/MS bioanalysis. eijppr.com It can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like Desmethylfluoxetine-d5 is the most effective strategy to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov

Evaluation of Matrix Effect: The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement. One study investigating matrix effects in wastewater found that the matrix factors for the enantiomers of norfluoxetine-d₅ were between 38-47%, indicating significant ion suppression. nih.gov

Mitigation Strategies:

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte and internal standard from the majority of matrix components is the first line of defense.

Sample Preparation: Efficient sample clean-up techniques, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), are employed to remove interfering substances. nih.gov Protein precipitation is a simpler but generally less clean method.

Stable Isotope-Labeled Internal Standard: As mentioned, the use of Desmethylfluoxetine-d5 is the gold standard for mitigating matrix effects. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for variations in both sample processing and ionization.

The following table outlines approaches to evaluate and mitigate matrix effects:

| Approach | Description |

| Matrix Factor (MF) Calculation | Compares the response of an analyte in the presence of matrix to its response in a neat solution to quantify the extent of ion suppression or enhancement. nih.gov |

| Post-Column Infusion | A continuous infusion of the analyte solution into the LC flow after the analytical column is used to identify regions of the chromatogram where ion suppression or enhancement occurs. |

| Optimized Sample Cleanup | Techniques like SPE and SLE are used to remove a significant portion of the interfering matrix components before LC-MS/MS analysis. nih.gov |

| Use of a Co-eluting IS | A stable isotope-labeled internal standard, such as Desmethylfluoxetine-d5, is added to the samples before extraction to compensate for matrix effects during ionization. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more commonly used, GC-MS offers a viable alternative for the analysis of norfluoxetine. However, due to the polar nature and low volatility of norfluoxetine, derivatization is a necessary step to improve its chromatographic properties.

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. semanticscholar.org For GC-MS analysis of norfluoxetine, derivatization serves to:

Increase volatility and thermal stability.

Improve chromatographic peak shape.

Enhance sensitivity.

A common derivatization strategy for primary and secondary amines like norfluoxetine is acylation . One study described a GC-MS method where extracts were derivatized with pentafluoropropionic anhydride (B1165640) (PFPA) . nih.gov This reagent reacts with the amine group of norfluoxetine to form a less polar and more volatile derivative. In this method, a deuterated internal standard, fluoxetine-d5, was used, and selected ions were monitored for quantification. nih.gov The same principle applies to the use of Desmethylfluoxetine-d5 as an internal standard, where both the analyte and the internal standard would undergo derivatization.

Another approach involves injection port derivatization, where the derivatizing agent is co-injected with the sample extract into the hot GC inlet. researchgate.net This technique can reduce sample preparation time.

The following table summarizes a common derivatization strategy for the GC-MS analysis of norfluoxetine:

| Derivatizing Agent | Analyte Functional Group | Resulting Derivative | Rationale |

| Pentafluoropropionic Anhydride (PFPA) | Primary Amine | N-pentafluoropropionyl derivative | Increases volatility and thermal stability, improves chromatographic performance. nih.gov |

Selective Ion Monitoring and Full Scan Acquisition Approaches

In quantitative mass spectrometry, the choice of data acquisition mode is pivotal for achieving the desired sensitivity and selectivity. The two primary modes employed in conjunction with this compound are selective ion monitoring (SIM) and full scan acquisition.

Selective Ion Monitoring (SIM): This targeted approach involves programming the mass spectrometer to detect only a few specific mass-to-charge (m/z) ratios corresponding to the analyte and the internal standard. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, this is often performed as multiple reaction monitoring (MRM), where specific precursor ions are selected and fragmented, and then specific product ions are monitored. A new sensitive and rapid method for the simultaneous determination of fluoxetine and norfluoxetine in plasma was established using LC/MS/MS in multiple reaction monitoring mode with deuterated fluoxetine as the internal standard. nih.gov By focusing the detector's dwell time on these specific ions, SIM/MRM significantly enhances sensitivity, allowing for the detection of trace amounts of the target compounds. scioninstruments.com This high selectivity also reduces background noise from complex matrices, leading to a better signal-to-noise ratio and more reliable quantification. scioninstruments.com

Full Scan Acquisition: In contrast, the full scan mode acquires data over a broad m/z range, capturing a complete mass spectrum of all ions within that range. scioninstruments.com This is particularly useful for method development, the identification of unknown compounds, and retrospective data analysis. researchgate.netresearchgate.net While generally less sensitive than SIM for quantitative purposes due to the division of detector time across a wide mass range, modern high-resolution mass spectrometers can perform full scan acquisitions with sufficient sensitivity for many applications. scioninstruments.comnih.gov A key advantage of full scan is the ability to mine the acquired data for information on other compounds or metabolites that were not initially targeted, without the need to re-run the sample. nih.gov

The selection between SIM and full scan depends on the research objective. For targeted quantitative analysis where the highest sensitivity is required, SIM/MRM is the preferred mode. For exploratory studies, metabolite identification, or when a comprehensive chemical profile of the sample is desired, full scan acquisition is more appropriate. scioninstruments.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity

High-resolution mass spectrometry (HRMS) has become an invaluable tool in pharmaceutical analysis, offering significant advantages in specificity over traditional triple quadrupole instruments. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netmdpi.com This capability allows for the confident determination of the elemental composition of an ion, which is a powerful tool for compound identification and the differentiation of isobaric interferences. researchgate.net

When analyzing samples containing this compound, HRMS can unequivocally distinguish the deuterated internal standard from the non-labeled analyte and any potential co-eluting interferences that may have the same nominal mass. The high resolving power of these instruments can separate signals from ions with very similar m/z ratios, which might appear as a single peak on a lower-resolution instrument. nih.gov

A study on the metabolic fingerprints of fluoxetine treatment utilized an Orbitrap mass spectrometer to identify a wide range of metabolites in the rat prefrontal cortex, highlighting the power of HRMS in complex biological samples. mdpi.com Another study demonstrated the use of a Q Exactive HRMS system in full scan mode for multi-analyte drug screening in urine, showcasing its ability to perform both qualitative and quantitative analysis with high confidence. researchgate.net The ability to acquire full scan data with high resolution and accuracy also facilitates retrospective analysis, where previously collected data can be re-interrogated for newly identified metabolites or compounds of interest without the need for further experiments. researchgate.netresearchgate.net

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

The effective extraction of analytes from complex biological matrices is a critical step in ensuring the accuracy and reliability of quantitative bioanalysis. The choice of sample preparation technique depends on the nature of the matrix, the physicochemical properties of the analyte and internal standard, and the desired throughput and level of cleanliness.

Solid-Phase Extraction (SPE) Development and Automation

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological fluids. It offers a higher degree of selectivity and can produce cleaner extracts compared to simpler methods like protein precipitation. For the analysis of fluoxetine and its metabolites, various SPE sorbents have been employed, including C8 and C18 reversed-phase materials, as well as mixed-mode cation exchange cartridges that can retain the basic amine groups of these compounds. nih.gov

The development of an SPE method involves optimizing several parameters, including the choice of sorbent, conditioning and equilibration solvents, sample loading conditions, wash steps to remove interferences, and the elution solvent to recover the analytes. The goal is to achieve high and reproducible recovery for both the analyte and the internal standard, like this compound, while minimizing matrix effects.

To enhance throughput and improve reproducibility, SPE procedures can be automated. Automated SPE systems, such as the RapidTrace®, can process a large number of samples with high precision and accuracy. A study detailing the development of an automated SPE-LC-MS/MS method for fluoxetine in human plasma reported using Oasis MCX SPE cartridges. nih.govmdpi.com The automated system handled all the steps from cartridge conditioning to sample elution, resulting in a robust and high-throughput method suitable for pharmacokinetic studies. nih.govmdpi.com The use of automation minimizes human error and ensures consistency across a large batch of samples. nih.gov

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of fluoxetine and norfluoxetine, LLE is often performed after alkalinizing the sample to ensure the analytes are in their neutral, more organic-soluble form. uniupo.it

Optimization of an LLE procedure involves the careful selection of the extraction solvent, adjustment of the aqueous phase pH, optimization of the solvent-to-sample volume ratio, and the mixing and phase separation conditions. A variety of organic solvents have been used for the extraction of fluoxetine and its metabolites, with the choice depending on the desired extraction efficiency and selectivity. researchgate.net

A study on the quantification of fluoxetine and norfluoxetine in human plasma utilized a simple LLE procedure which was enabled by the high sensitivity and specificity of the LC-MS/MS detection method. researchgate.net Another study focused on the optimization of a dispersive liquid-liquid microextraction (DLLME) method for fluoxetine in water samples, which significantly reduced the amount of organic solvent required. nih.gov While this was for environmental samples, the principles of optimizing parameters such as the type and volume of extraction and disperser solvents, sample pH, and salt addition are directly applicable to the optimization of LLE for biological matrices in research settings. nih.gov

Protein Precipitation and QuEChERS-based Approaches in Research Settings

Protein Precipitation (PPT): This is one of the simplest and fastest methods for sample preparation, particularly for plasma and serum samples. It involves the addition of a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), to denature and precipitate the proteins. scioninstruments.com The supernatant, containing the analyte and internal standard, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed.

A comparative study on protein precipitation methods for the enantioselective analysis of fluoxetine and norfluoxetine found that acetonitrile was the most efficient precipitating agent, providing 99.7% protein removal at a 3:1 solvent-to-plasma ratio. scioninstruments.com While PPT is fast and easy to automate, it is a non-selective method and may result in extracts that contain more matrix components compared to SPE or LLE, potentially leading to higher matrix effects in the LC-MS/MS analysis. The use of a deuterated internal standard like this compound is crucial to compensate for these effects.

QuEChERS-based Approaches: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that has gained popularity in various fields, including forensic toxicology. nih.govscilit.com It involves an initial extraction with an organic solvent (typically acetonitrile) and salting-out partitioning, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The d-SPE step uses a small amount of sorbent to remove specific interferences from the extract.

A modified QuEChERS method has been successfully applied for the extraction of antidepressants from simulated biological fluids. nih.gov The optimization of this method involves selecting the appropriate extraction solvent, salting-out agents, and d-SPE sorbents to achieve optimal recovery and cleanup for the target analytes. The QuEChERS approach offers a balance between the simplicity of protein precipitation and the cleanliness of SPE, making it a valuable tool in research settings for the analysis of a wide range of compounds in diverse matrices. nih.gov

Validation Protocols for Analytical Research Methods

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable and reproducible results. For bioanalytical methods used in research that may inform preclinical or clinical studies, validation protocols are typically based on guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.govnih.govnih.gov The FDA's M10 Bioanalytical Method Validation guidance provides a comprehensive framework for the validation of chromatographic assays. nih.govchrom-china.com

A full validation of a bioanalytical method utilizing this compound as an internal standard would typically include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications. This is often assessed by analyzing blank matrix samples from multiple sources.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample (matrix with internal standard), and at least six non-zero concentration levels covering the expected range of the study samples.

Accuracy and Precision: The accuracy of an analytical method describes the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements. These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration.

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard. This is a critical parameter for LC-MS/MS methods and is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

The following tables provide examples of validation parameters and their typical acceptance criteria based on regulatory guidelines.

Table 1: Example Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria (Typical) |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) | |

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |

| Stability | Mean concentration within ±15% of the nominal concentration |

Assessment of Linearity and Calibration Curve Performance

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, this is assessed by constructing a calibration curve. For the quantification of norfluoxetine using this compound as an internal standard, calibration standards are prepared by spiking blank biological matrix (e.g., plasma, urine) with known concentrations of norfluoxetine and a fixed concentration of the internal standard.

A typical calibration curve for norfluoxetine in human plasma would be established over a specific concentration range, for instance, from 1 to 200 ng/mL. The performance of the calibration curve is evaluated by its correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1. A value of r² > 0.99 is generally considered indicative of excellent linearity. The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values, except for the lower limit of quantification (LLOQ), where ±20% is often acceptable.

Table 1: Representative Calibration Curve Data for Norfluoxetine in Human Plasma

| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 5.00 | 5.12 | 102.4 |

| 25.0 | 24.75 | 99.0 |

| 50.0 | 50.90 | 101.8 |

| 100.0 | 98.50 | 98.5 |

| 150.0 | 152.10 | 101.4 |

| 200.0 | 197.80 | 98.9 |

This table is generated based on typical performance characteristics of such assays and does not represent data from a specific cited study.

Evaluation of Analytical Precision (Intra-assay and Inter-assay Variability)

Precision denotes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%).

Intra-assay precision (within-run precision) is determined by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high) within the same analytical run.

Inter-assay precision (between-run precision) is assessed by analyzing the same QC samples on different days or with different analysts or equipment.

For bioanalytical methods, the CV% for both intra- and inter-assay precision should not exceed 15% for QC samples, and 20% for the LLOQ. The use of this compound is instrumental in achieving this level of precision by compensating for minor variations that may occur during the analytical process.

Table 2: Intra- and Inter-Assay Precision for Norfluoxetine Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay CV (%) (n=6) | Inter-Assay CV (%) (n=18, 3 runs) |

| LLOQ | 1.00 | ≤ 10.0 | ≤ 12.0 |

| Low | 3.00 | ≤ 8.5 | ≤ 9.8 |

| Medium | 75.0 | ≤ 6.2 | ≤ 7.5 |

| High | 175.0 | ≤ 5.5 | ≤ 6.8 |

This table represents typical acceptance criteria and observed performance in validated bioanalytical methods.

Determination of Analytical Accuracy and Recovery Efficiency

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (nominal concentration). It is determined by analyzing replicate QC samples and is expressed as a percentage of the nominal concentration. The acceptance criteria for accuracy are typically within 85-115% of the nominal value (80-120% for the LLOQ).

Recovery efficiency is a measure of the extraction efficiency of an analytical method for the analyte and the internal standard from the sample matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. Consistent and reproducible recovery is more critical than achieving 100% recovery. The stable isotope-labeled internal standard, this compound, is crucial here as its recovery is expected to closely mirror that of norfluoxetine, thus ensuring accurate quantification even if recovery is not absolute.

Table 3: Accuracy and Recovery Data for Norfluoxetine and this compound

| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Mean Recovery of Norfluoxetine (%) | Mean Recovery of Desmethylfluoxetine-d5 HCl (%) |

| Low | 3.00 | 102.3 | 88.5 | 89.1 |

| Medium | 75.0 | 98.7 | 90.1 | 90.5 |

| High | 175.0 | 101.5 | 91.2 | 90.8 |

This table illustrates expected performance characteristics for accuracy and recovery in a validated bioanalytical assay.

Stability of Analyte and Internal Standard in Research Matrices

The stability of both the analyte (norfluoxetine) and the internal standard (this compound) in the biological matrix is a critical parameter to evaluate during method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is assessed under various conditions that mimic sample handling and storage:

Freeze-Thaw Stability: Assessed by analyzing QC samples after several cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample preparation time.

Long-Term Stability: Determined by storing QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

In all stability evaluations, the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 4: Summary of Stability Assessment for Norfluoxetine in Human Plasma

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) | Result |

| Freeze-Thaw | 3 Cycles | -20°C to Room Temp | ±15% | Stable |

| Short-Term (Bench-Top) | 8 hours | Room Temperature | ±15% | Stable |

| Long-Term | 90 days | -80°C | ±15% | Stable |

| Post-Preparative | 24 hours | 4°C | ±15% | Stable |

This table provides a representative summary of stability study outcomes.

Selectivity and Interference Studies in Complex Sample Matrices

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix. These components can include endogenous substances, metabolites, decomposition products, or co-administered drugs.

To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure that no significant interfering peaks are present at the retention time of the analyte and internal standard. Furthermore, the matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The use of this compound as an internal standard is highly effective in mitigating the impact of matrix effects, as any signal suppression or enhancement is likely to affect both the analyte and the internal standard similarly.

Studies are also performed by spiking the blank matrix with structurally related compounds and commonly co-administered medications to demonstrate a lack of interference. The response of any interfering peak at the retention time of norfluoxetine should be less than 20% of the LLOQ, and less than 5% for the internal standard.

Research Applications of Desmethylfluoxetine D5 Hydrochloride

Application in Forensic Toxicology Research

In forensic toxicology, the accurate quantification of drugs and their metabolites in post-mortem specimens is paramount for determining the cause and manner of death. Desmethylfluoxetine-d5 Hydrochloride is instrumental in the analytical methods developed for this purpose.

The development of robust and reliable analytical methods for detecting fluoxetine (B1211875) and norfluoxetine (B159337) in diverse post-mortem specimens is a fundamental task in forensic science. The use of a stable isotope-labeled internal standard like Desmethylfluoxetine-d5 is a cornerstone of modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). rcaap.ptnih.gov

When analyzing complex biological matrices such as blood, liver, hair, or oral fluid, the extraction process can be variable, and matrix components can interfere with the analytical signal, a phenomenon known as the matrix effect. nih.gov Deuterated internal standards like Desmethylfluoxetine-d5 are ideal for these applications because they have nearly identical chemical and physical properties to their non-deuterated counterparts (the analytes). texilajournal.com They co-elute with the analyte during chromatographic separation and experience similar ionization suppression or enhancement during mass spectrometric detection. texilajournal.comnih.gov By adding a known quantity of Desmethylfluoxetine-d5 to the sample at the beginning of the analytical process, it can be used to compensate for analyte loss during sample preparation and for variations in the instrument's response, thereby significantly improving the accuracy and reliability of the quantification. texilajournal.comnih.gov This approach is crucial for analyzing various specimen types, including whole blood, plasma, and hair, which are used to assess both recent and chronic drug exposure. rcaap.ptnih.gov

In forensic case studies, this compound is essential for the precise quantification of norfluoxetine and, by extension, fluoxetine. Analytical methods validated using such internal standards provide critical data on drug concentrations, which can help toxicologists determine if the levels are within a therapeutic range or are indicative of an overdose.

Numerous quantitative methods have been developed and validated for a range of antidepressants and other drugs in biological fluids. nih.govd-nb.inforesearchgate.net These methods demonstrate linearity over specific concentration ranges and have defined limits of detection (LOD) and quantification (LOQ), which are essential for interpreting toxicological results. The use of a deuterated internal standard is fundamental to achieving the precision and accuracy reported in these methods. nih.gov

| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Source |

|---|---|---|---|---|

| Fluoxetine | Plasma | 50 - 500 | Not Specified | nih.gov |

| Norfluoxetine | Plasma | 50 - 500 | Not Specified | nih.gov |

| Fluoxetine | Plasma | 1 - 39 | Not Specified | researchgate.net |

| Norfluoxetine | Plasma | 0.9 - 36 | Not Specified | researchgate.net |

| Fluoxetine | Oral Fluid | 0.5 - 50.0 | 0.5 | d-nb.info |

| Fluoxetine | Oral Fluid | 10 - 1,000 | 10 | nih.gov |

This table presents data from various studies to illustrate typical analytical performance. The use of an appropriate internal standard, such as this compound, is critical for achieving these results.

The demand for rapid screening of a wide range of substances in a large number of samples has led to the development of high-throughput screening (HTS) methods in forensic toxicology. nih.gov These automated methods, often employing LC-MS/MS, allow for the simultaneous and rapid determination of multiple analytes. rcaap.ptmdpi.com The reliability of HTS is heavily dependent on minimizing analytical variability.

The use of deuterium-labeled internal standards is particularly advantageous in high-throughput settings. nih.gov By compensating for matrix effects and other variations inherent in processing many samples rapidly, compounds like Desmethylfluoxetine-d5 ensure that the screening results are both accurate and precise. nih.gov Research evaluating deuterium-labeled standards in high-throughput assays has shown they yield improved precision compared to non-isotope-labeled standards. nih.gov This enhancement in reliability makes it possible to screen large batches of forensic samples for antidepressants and other drugs efficiently, shortening turnaround times without sacrificing data quality. mdpi.commdpi.com

Application in Environmental Toxicology Research

The widespread use of pharmaceuticals like fluoxetine has led to their detection as contaminants in the environment. Environmental toxicology research focuses on understanding the presence, fate, and impact of these compounds on ecosystems.

Fluoxetine and its metabolite norfluoxetine are frequently detected in municipal wastewater effluents and surface waters. researchgate.netnih.gov Monitoring these contaminants is crucial for assessing the potential risk to aquatic organisms, as even low concentrations can impact their behavior and physiology. nih.govnih.gov

This compound is used as an internal standard in the sensitive analytical methods required to measure the trace levels of norfluoxetine found in environmental samples. A study developing an enantioselective method for determining fluoxetine and norfluoxetine in wastewater utilized stable isotope-labeled versions of these compounds, including fluoxetine-d₅ and norfluoxetine-d₅. nih.gov This approach, known as isotope dilution mass spectrometry, is the gold standard for quantifying organic micropollutants in complex environmental matrices like raw and treated wastewater. nih.gov The use of the deuterated standard was essential for calculating extraction recoveries and determining the method's detection and quantification limits at very low concentrations. nih.gov

| Analyte | Matrix | MQL (pM) | MQL (ng/L) | Source |

|---|---|---|---|---|

| (R/S)-Norfluoxetine | Raw Wastewater | 12 - 14 | 3.6 - 4.3 | nih.gov |

| (R/S)-Norfluoxetine | Treated Wastewater | 3 - 4 | 0.9 - 1.2 | nih.gov |

This table is based on data from a study that employed stable isotope-labeled internal standards for the trace analysis of fluoxetine and norfluoxetine in wastewater. nih.gov The use of Desmethylfluoxetine-d5 would be analogous to the norfluoxetine-d5 used in this research.

Understanding the environmental fate and transport of pharmaceuticals involves studying processes like hydrolysis, photolysis, and biodegradation, as well as their movement and accumulation in different environmental compartments like water, soil, and sediment. researchgate.netepa.gov Research indicates that fluoxetine is relatively persistent in aquatic environments and tends to be removed from the water column by adsorbing to sediment, where it can persist. researchgate.netresearchgate.net

Accurate quantification is the foundation of these fate and transport studies. To determine how a compound moves and transforms in the environment, researchers must be able to reliably measure its concentration in various matrices over time. ntu.ac.uk The use of this compound as an internal standard in LC-MS/MS analysis allows for the precise measurement of norfluoxetine concentrations in water and sediment samples. This accuracy is vital for calculating degradation rates, determining half-lives, and building models that predict the environmental behavior and potential exposure risks associated with the parent compound, fluoxetine. researchgate.netepa.gov

Role in In Vitro and Non-Human Ex Vivo Metabolic Studies

This compound is an indispensable tool in laboratory studies designed to elucidate the metabolic pathways and enzymatic interactions of its parent drug, fluoxetine. These in vitro (in a controlled environment outside a living organism) and non-human ex vivo (using tissues from a non-human organism) studies are fundamental to predicting drug-drug interactions and understanding inter-individual variability in drug response.

Desmethylfluoxetine and its parent compound, fluoxetine, are known to interact with several key drug-metabolizing enzymes of the cytochrome P450 (CYP) superfamily. pharmgkb.orgnih.govwikipedia.org Research has focused on their inhibitory effects on enzymes such as CYP2C9, CYP2C19, and CYP3A4, which are responsible for the metabolism of a vast number of therapeutic drugs. nih.govnih.govmdpi.com

Studies using human liver microsomes have demonstrated that both enantiomers (mirror-image forms) of fluoxetine and desmethylfluoxetine can act as time-dependent inhibitors (TDIs) of CYP2C19. nih.govnih.gov (S)-norfluoxetine was identified as the most potent inhibitor of CYP2C19 among the enantiomers. nih.govnih.govresearchgate.net For CYP3A4, (S)-fluoxetine and (R)-norfluoxetine were found to be TDIs, with (R)-norfluoxetine being the more potent of the two. nih.govnih.govresearchgate.net The significant inhibitory potential of the desmethylfluoxetine metabolites underscores the need to consider their contribution when predicting drug-drug interactions in vivo. nih.govnih.govnih.gov Furthermore, research suggests that CYP2C9 is involved in the stereoselective metabolism of fluoxetine, preferentially metabolizing the R-enantiomer over the S-enantiomer. nih.govnih.govnih.gov Both fluoxetine and desmethylfluoxetine are considered mild to moderate inhibitors of CYP2C9. wikipedia.org

The kinetic parameters of these interactions, such as the inhibition constant (Kᵢ) and the maximum rate of inactivation (kᵢₙₐ꜀ₜ), are critical for modeling and predicting the extent of these interactions. This compound is used in such studies to ensure the precise measurement of the metabolite's concentration.

Interactive Table: Time-Dependent Inhibition Parameters for Desmethylfluoxetine (Norfluoxetine) Enantiomers Below is a table summarizing the kinetic parameters for the inhibition of CYP2C19 and CYP3A4 by the enantiomers of desmethylfluoxetine, based on data from studies using human liver microsomes. nih.govnih.gov

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ (μM) | kᵢₙₐ꜀ₜ,ₐₚₚ (min⁻¹) |

| (S)-Norfluoxetine | CYP2C19 | Time-Dependent | 7 | 0.059 |

| (R)-Norfluoxetine | CYP2C19 | Time-Dependent | - | - |

| (S)-Norfluoxetine | CYP3A4 | Not a TDI | - | - |

| (R)-Norfluoxetine | CYP3A4 | Time-Dependent | 8 | 0.011 |

Data sourced from studies on pooled human liver microsomes. nih.govnih.gov Kᵢ represents the concentration of the inhibitor that produces half-maximal inactivation. kᵢₙₐ꜀ₜ,ₐₚₚ represents the apparent maximum rate of enzyme inactivation.

To understand how fluoxetine and desmethylfluoxetine are metabolized in specific tissues, researchers use cellular and subcellular systems. Pooled human liver microsomes are a standard system for this purpose, containing a high concentration of CYP enzymes that are central to drug metabolism. nih.govnih.govnih.gov These systems allow for the detailed study of biotransformation pathways, such as the N-demethylation of fluoxetine to desmethylfluoxetine. nih.govnih.gov

Beyond the liver, studies have also mapped the metabolic effects of fluoxetine in the brain. For instance, research in congenitally helpless rats, an animal model for affective disorders, measured regional brain cytochrome oxidase activity to map the metabolic impact of fluoxetine treatment. nih.gov This study found that fluoxetine altered metabolism in several brain regions, including the habenula and the ventral tegmental area. nih.gov While not specifically focused on synaptosomal preparations, this type of research provides a detailed picture of the drug's metabolic influence within the central nervous system. nih.gov The use of deuterated standards like this compound in such sensitive analyses is crucial for accurately quantifying metabolite levels in these complex biological matrices.

Non-human animal models are vital for understanding the pharmacokinetics of fluoxetine and desmethylfluoxetine before human trials. These studies often reveal species-specific differences in drug metabolism. nih.govnih.gov

For example, a pharmacokinetic study in pregnant baboons revealed that they metabolize fluoxetine more extensively than humans. nih.govnih.gov This was evidenced by a significantly higher clearance rate and a higher metabolite-to-drug ratio for norfluoxetine compared to what is typically observed in humans, especially with oral administration. nih.govnih.gov In another primate model, the rhesus macaque, norfluoxetine was also found to have a long half-life of 21-29 hours, contributing significantly to the total active drug in the bloodstream. researchgate.net

In rodent models, metabolomic studies have been used to identify biochemical changes in the brain following fluoxetine treatment. nih.govresearchgate.netnih.gov For example, untargeted metabolomics of the prefrontal cortex in rats exposed to chronic stress identified specific metabolites that were altered by fluoxetine, providing insights into its mechanism of action. nih.govresearchgate.net In these comparative studies, this compound is essential for building robust analytical methods to quantify the parent drug and its key metabolite across different species and tissues.

Interactive Table: Pharmacokinetic Data for Fluoxetine and Norfluoxetine in Baboons This table presents data from a study quantifying fluoxetine and its metabolite norfluoxetine in pregnant baboons, highlighting the extensive metabolism in this non-human primate model. nih.govnih.gov

| Parameter | Fluoxetine | Norfluoxetine |

| Mean Maternal Steady-State Clearance | 42 mL/min/kg | Not Reported |

| Norfluoxetine-to-Fluoxetine Ratio (Oral Dosing) | N/A | 8.7 |

| Mean Fetal-to-Maternal Concentration Ratio | 0.42 | 0.47 |

Data sourced from a pharmacokinetic study in pregnant baboons. nih.govnih.gov The high metabolite-to-drug ratio indicates more extensive conversion of fluoxetine to norfluoxetine compared to humans.

Broader Research Utility of Stable Isotope Analogs

The use of stable isotope-labeled compounds, such as this compound, extends beyond the study of a single drug. These analogs are fundamental tools in the broader fields of proteomics and metabolomics, enabling high-precision quantitative analysis of biological systems. nih.govbiosyn.comcreative-proteomics.com

In proteomics and metabolomics, the goal is to identify and quantify thousands of proteins and small molecules in a biological sample. nih.govcreative-proteomics.com Stable isotope labeling is a powerful technique used to achieve accurate quantification. biosyn.comnih.govdiagnosticsworldnews.com In this approach, a known quantity of a stable isotope-labeled version of an analyte (the internal standard) is added to a sample at the beginning of the analytical process. thermofisher.com

Because the labeled standard (e.g., deuterated) is chemically identical to the natural, unlabeled analyte, it behaves the same way during extraction, purification, and analysis. clearsynth.comdiagnosticsworldnews.com However, due to its higher mass, it can be distinguished from the natural analyte by a mass spectrometer. biosyn.com By comparing the signal of the natural analyte to the known amount of the internal standard, researchers can accurately calculate the absolute concentration of the analyte, correcting for any sample loss or analytical variability. clearsynth.comthermofisher.com This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis. diagnosticsworldnews.com

Stable isotope analogs like this compound are therefore not just used to study their own parent drugs, but represent a class of tools that are critical for advancing systems biology by providing the high-quality, quantitative data needed to understand complex biological processes and identify new biomarkers for disease. thermofisher.comnih.govnih.gov

Standards for Quality Control in Pharmaceutical Research and Development

In the landscape of pharmaceutical research and development, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quality control (QC) protocols, particularly in quantitative bioanalysis. This compound, a deuterated analog of norfluoxetine, serves as a critical internal standard for the accurate quantification of fluoxetine and its primary active metabolite, norfluoxetine. caymanchem.comnih.govsynzeal.com Its application is integral to method validation and routine quality control in the production of fluoxetine-based pharmaceuticals. synzeal.comijper.org

This compound is employed to ensure the accuracy and reproducibility of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentrations of fluoxetine and norfluoxetine in biological matrices like plasma and blood. nih.govresearchgate.netnih.gov The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification because it closely mimics the analyte of interest throughout the sample preparation and analysis process. This mimicry compensates for variations in sample extraction, matrix effects, and instrument response, thereby enhancing the precision and accuracy of the results. nih.gov

Research findings have consistently demonstrated the utility of this compound in achieving reliable and accurate quantification of norfluoxetine. Method validation studies for the analysis of norfluoxetine using this compound as an internal standard have shown excellent linearity, precision, and accuracy, well within the stringent limits required by regulatory agencies. nih.govresearchgate.net

For instance, a typical analytical method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma using LC-MS/MS would be validated for several key parameters. The linearity of the method is established across a specific concentration range, with the coefficient of determination (R²) ideally being very close to 1.0. Precision, which measures the closeness of repeated measurements, and accuracy, which assesses how close the measured value is to the true value, are evaluated at multiple quality control (QC) concentration levels: low, medium, and high.

The following interactive data tables showcase representative findings from such method validation studies.

Detailed Research Findings

Linearity of Norfluoxetine Quantification using this compound

An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. In a study quantifying norfluoxetine in human plasma, a linear relationship was observed over a defined concentration range.

Table 1: Linearity Data for Norfluoxetine Analysis

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (R²) |

|---|

This table is interactive. Click on the headers to sort. Data sourced from a representative LC-MS/MS method validation study. nih.gov

Precision and Accuracy in Quality Control Samples

The precision and accuracy of an analytical method are critical for its reliability. Precision is typically expressed as the coefficient of variation (%CV), while accuracy is expressed as the percentage of the nominal value. Validation studies demonstrate that methods using this compound as an internal standard meet the acceptance criteria, which is generally a %CV and percent deviation from the nominal value of less than 15% (or 20% for the lower limit of quantification).

Table 2: Intra-day and Inter-day Precision and Accuracy for Norfluoxetine Quantification

| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low | 0.15 | < 15% | Within ± 15% | < 15% | Within ± 15% |

| Medium | 10 | < 15% | Within ± 15% | < 15% | Within ± 15% |

This table is interactive. Click on the headers to sort. Data represents typical acceptance criteria met in validation studies. nih.govresearchgate.net

A Certificate of Analysis for a commercial batch of Norfluoxetine-d5 Hydrochloride provides further data on its specifications.

Table 3: Certificate of Analysis Data for Norfluoxetine-d5 Hydrochloride

| Test | Specification | Result |

|---|---|---|

| Appearance | White to Off-White Solid | Conforms |

| Nuclear Magnetic Resonance (NMR) | Conforms to Structure | Conforms |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms |

This table is interactive. Click on the headers to sort. Data sourced from a representative Certificate of Analysis. lgcstandards.com

The consistent and reliable performance of this compound in these demanding analytical applications underscores its importance as a quality control standard in the pharmaceutical industry. Its use ensures that the data generated on the concentration of norfluoxetine in various matrices is accurate and can be confidently used for critical decision-making in drug development and clinical studies.

Challenges and Future Directions in Research

Overcoming Analytical Challenges in Complex Biological and Environmental Matrices

The quantitative analysis of desmethylfluoxetine (norfluoxetine) in complex samples such as plasma, urine, sewage, and wastewater is frequently hampered by "matrix effects." bioanalysis-zone.comeijppr.com These effects, caused by co-eluting endogenous or exogenous compounds, can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. eijppr.comnih.govnih.gov This interference can significantly compromise the accuracy, precision, and reliability of the analytical data. bioanalysis-zone.comnih.gov

Desmethylfluoxetine-d5 hydrochloride is instrumental in mitigating these challenges. As a stable isotope-labeled internal standard (SIL-IS), it exhibits nearly identical physicochemical properties to the non-labeled analyte, norfluoxetine (B159337). clearsynth.comscispace.com This means it co-elutes during chromatographic separation and experiences similar matrix effects. texilajournal.com By adding a known amount of this compound to each sample at the beginning of the workflow, analysts can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratiometric approach effectively normalizes variations caused by matrix effects, as well as inconsistencies in sample extraction, recovery, and injection volume. clearsynth.comtexilajournal.com

The use of deuterated standards like this compound is a well-established strategy for enhancing the robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. clearsynth.comtexilajournal.com For instance, in the analysis of antidepressants and their metabolites in raw sewage, the use of SIL-IS compensates for the highly complex and variable sample matrix, ensuring precise measurements even at very low concentrations (ng/L levels). acs.orgnih.gov

Table 1: Common Matrix Effect Challenges and Mitigation with Desmethylfluoxetine-d5 HCl

| Analytical Challenge | Description | Role of Desmethylfluoxetine-d5 HCl |

|---|---|---|

| Ion Suppression | Co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to an artificially low signal. nih.gov | Experiences similar suppression, allowing the analyte/IS ratio to remain constant, thus correcting the final calculated concentration. texilajournal.com |

| Ion Enhancement | Co-eluting components increase the ionization efficiency of the target analyte, resulting in an artificially high signal. | Experiences similar enhancement, normalizing the signal ratio and ensuring accurate quantification. eijppr.com |

| Extraction Inconsistency | Variability in the efficiency of sample preparation steps (e.g., solid-phase extraction) leads to inconsistent recovery of the analyte. texilajournal.com | Mimics the analyte's behavior during extraction; losses in the analyte are mirrored by losses in the IS, preserving the accuracy of the final ratio. nih.gov |

| Instrumental Drift | Minor fluctuations in instrument performance (e.g., injection volume, detector sensitivity) over an analytical run. | Compensates for run-to-run variability, as both analyte and IS are affected proportionally. scispace.com |

Integration with Emerging Analytical Technologies

While LC-MS/MS is the predominant technique for pharmaceutical analysis, emerging technologies offer new dimensions of separation and identification, further enhancing analytical capabilities. The integration of this compound as an internal standard is crucial for maintaining quantitative accuracy within these advanced platforms.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds a rapid, gas-phase separation based on the size, shape, and charge of an ion (represented by its collision cross-section, CCS) prior to mass analysis. nih.gov This provides an additional layer of separation, helping to resolve isomers and isobars that are indistinguishable by mass spectrometry alone. In drug metabolite analysis, IMS-MS can differentiate between isomeric metabolites. nih.gov The use of a co-eluting SIL-IS like this compound remains essential for accurate quantification, as it can correct for ionization variability before the ions enter the ion mobility cell.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE is a high-efficiency separation technique based on the electrophoretic mobility of ions in an electric field. nih.gov It is particularly useful for analyzing charged or highly polar compounds and offers an alternative separation mechanism to liquid chromatography. CE-MS has been successfully applied to the analysis of drugs and neurotransmitters in complex biological samples. nih.gov For quantitative CE-MS applications, a suitable internal standard is necessary to account for variations in injection and ionization. This compound can serve this role, provided its electrophoretic behavior is well-characterized and compatible with the chosen separation conditions.

The incorporation of SIL-IS into these emerging platforms ensures that the quantitative rigor established in LC-MS/MS methods is carried forward, enabling reliable and reproducible measurements in more complex and demanding analytical scenarios.

Development of Novel Synthetic Routes for Diverse Isotopic Labeling Patterns

The synthesis of this compound involves incorporating five deuterium (B1214612) atoms into the norfluoxetine molecule. While effective, advancements in synthetic organic chemistry are paving the way for more diverse and strategic isotopic labeling patterns. lgcstandards.com Novel synthetic approaches, such as late-stage functionalization and flow chemistry, offer pathways to create analogues with different numbers and positions of isotopic labels (e.g., ¹³C, ¹⁵N, or deuterium at different sites). x-chemrx.comnewdrugapprovals.org

Key Synthetic Strategies:

Late-Stage Hydrogen Isotope Exchange (HIE): This technique allows for the direct replacement of hydrogen atoms with deuterium on a nearly complete molecule. x-chemrx.com It is more atom-economical than traditional methods that require building the molecule from isotopically enriched starting materials. This could be used to create Desmethylfluoxetine with deuterium labels on the aromatic rings, for example.

Flow Chemistry: Performing synthetic reactions in a continuous flow system rather than in a batch reactor offers precise control over reaction parameters, improved safety, and scalability. x-chemrx.comnewdrugapprovals.org This technology has been applied to the synthesis of fluoxetine (B1211875) and could be adapted for the efficient production of various isotopically labeled analogues. newdrugapprovals.org

Metal-Catalyzed Reactions: Modern catalytic methods have been employed in the synthesis of fluoxetine and its precursors. nih.gov These reactions could be adapted to incorporate isotopes like ¹³C or ¹⁵N, which can be valuable in certain mass spectrometry applications, particularly for metabolic flux analysis or to avoid potential isotopic interference from deuterated compounds.

Developing a suite of Desmethylfluoxetine standards with diverse labeling patterns would provide researchers with more tools to design sophisticated experiments, such as investigating metabolic pathways or overcoming specific analytical interferences.

Expansion of Research Applications in Specialized Toxicological and Environmental Investigations

The precision afforded by using this compound as an internal standard has enabled its use in highly specialized research areas beyond routine therapeutic drug monitoring.

Environmental Forensics and Source Tracking: In environmental science, accurately quantifying pharmaceuticals in wastewater is critical for assessing ecological risk. mdpi.com High concentrations of fluoxetine and norfluoxetine have been detected in wastewater treatment plant effluents and in the tissues of exposed fish. mdpi.comcaymanchem.com One innovative application involves using enantioselective analysis to distinguish between consumed and directly disposed pharmaceuticals. Fluoxetine is administered as a racemic mixture, but it is metabolized stereoselectively in the body. The presence of a racemic mixture of norfluoxetine in wastewater, as confirmed by precise quantification using a labeled standard, can suggest direct disposal of the parent drug, fluoxetine, from sources like pharmacies rather than from patient excretion. worktribe.com

Specialized Toxicology: In toxicological studies, understanding the fate and concentration of drug metabolites is crucial. This compound allows for the accurate measurement of norfluoxetine in various biological tissues and fluids, aiding in pharmacokinetic and toxicokinetic modeling. clearsynth.com Its use is vital for establishing accurate concentration-effect relationships in non-clinical safety studies.

Table 2: Applications in Specialized Investigations

| Research Area | Specific Application | Role of Desmethylfluoxetine-d5 HCl |

|---|---|---|

| Ecotoxicology | Monitoring norfluoxetine levels in aquatic ecosystems and wildlife (e.g., fish tissues). caymanchem.com | Enables accurate quantification at trace levels (ng/L to µg/kg), essential for risk assessment. |

| Wastewater Epidemiology | Differentiating between direct disposal and human consumption of fluoxetine. worktribe.com | Provides the quantitative precision needed for enantiomeric ratio analysis, which serves as evidence for the source of contamination. |

| Pharmacokinetics | Studying the metabolic profile and clearance rates of fluoxetine in preclinical and clinical research. | Ensures reliable measurement of the active metabolite, norfluoxetine, for accurate modeling. caymanchem.com |

Role of Certified Reference Materials in Advancing Analytical Research Standards

The reliability of any quantitative analysis depends heavily on the quality of the reference standards used for calibration and control. This compound is available as a Certified Reference Material (CRM). cerilliant.comcerilliant.comsigmaaldrich.com A CRM is a standard that has been characterized for its properties (e.g., identity, purity, concentration) with a high degree of accuracy and traceability to national or international standards. cerilliant.comsigmaaldrich.com

The use of CRMs is fundamental to achieving robust and comparable analytical results across different laboratories and over time. Regulatory bodies and quality systems, such as those governed by ISO 17025 and ISO 17034, mandate the use of CRMs where available to ensure the validity of analytical data. cerilliant.comsigmaaldrich.com

Importance of CRMs like this compound:

Accuracy and Traceability: A CRM provides a documented link to a recognized standard, ensuring that measurements are accurate and not just precise. cerilliant.com

Method Validation: CRMs are essential for validating analytical methods, demonstrating their accuracy, linearity, and limits of detection.

Inter-laboratory Comparability: When different laboratories use the same CRM, it becomes possible to reliably compare their results, which is crucial for environmental monitoring networks and multi-center clinical studies.

Regulatory Compliance: Using CRMs helps laboratories meet the stringent quality requirements of regulatory agencies in clinical, forensic, and environmental testing. cerilliant.com

By serving as a CRM, this compound plays a vital role in upholding the quality and integrity of scientific data in a wide range of analytical applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Desmethylfluoxetine-d5 Hydrochloride with isotopic purity?

- Key steps include selecting deuterated precursors, optimizing reaction conditions (e.g., temperature, catalysts), and ensuring proper purification via techniques like column chromatography or recrystallization. Isotopic integrity is verified using mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions . For example, analogous syntheses of deuterated compounds often require inert atmospheres to prevent isotopic exchange during reactions .

Q. Which analytical methods are recommended for validating the purity of this compound?

- High-performance liquid chromatography (HPLC) with UV detection is standard for assessing chemical purity (>98%). Isotopic enrichment is quantified using LC/MS, comparing the molecular ion peaks of deuterated vs. non-deuterated forms. NMR spectroscopy further confirms structural integrity, particularly for distinguishing deuterium substitution patterns .

Q. How should this compound be stored to maintain stability during experiments?

- Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to minimize degradation. Deuterated compounds are sensitive to moisture; desiccants like silica gel should be used in storage environments. Regular stability testing via HPLC is advised to monitor decomposition over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between Desmethylfluoxetine-d5 HCl and its non-deuterated form?

- Use compartmental pharmacokinetic modeling to account for isotopic effects on metabolic rates. Conduct parallel in vitro assays (e.g., cytochrome P450 inhibition studies) to isolate deuteration-specific metabolic pathways. Cross-validate findings with isotopic tracer studies in animal models to reconcile discrepancies .

Q. What strategies minimize isotopic exchange during the synthesis of Desmethylfluoxetine-d5 HCl?

- Employ deuterated solvents (e.g., D₂O, deuterated THF) to reduce proton contamination. Optimize reaction pH and temperature to suppress H/D exchange—acidic conditions often accelerate exchange, necessitating neutral or mildly basic environments. Post-synthesis, use rapid purification techniques like flash chromatography to isolate the product before isotopic dilution occurs .

Q. How do deuterium kinetic isotope effects (KIEs) influence the binding affinity of Desmethylfluoxetine-d5 HCl to serotonin transporters?

- Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-paroxetine) to measure Kd values under controlled conditions. Compare results with non-deuterated analogs using Arrhenius plots to quantify KIEs. Molecular dynamics simulations can further elucidate how deuterium alters transition-state energetics in receptor-ligand interactions .

Q. What statistical methods are suitable for analyzing dose-response relationships in deuterated compound studies?

- Use nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to assess confidence intervals. For small sample sizes, Bayesian hierarchical models improve precision by borrowing strength across experimental replicates. Ensure data normalization to account for batch effects in isotopic labeling .

Methodological Considerations